

# An In-depth Technical Guide to Bolandiol (CAS No. 19793-20-5)

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Bolandiol** (CAS No. 19793-20-5), also known as 19-nor-4-androstenediol or estr-4-ene- $3\beta$ ,17 $\beta$ -diol, is a synthetic anabolic-androgenic steroid (AAS).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, metabolism, and experimental data related to **Bolandiol**. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using diagrams.

# **Physicochemical Properties**

**Bolandiol** is a derivative of 19-nortestosterone.[3] Its fundamental properties are summarized below.



Property	Value	Source
CAS Number	19793-20-5	[4]
Molecular Formula	C18H28O2	[2][4][5][6]
Molecular Weight	276.41 - 276.42 g/mol	[2][4][5][6]
IUPAC Name	(3S,8R,9S,10R,13S,14S,17S)- 13-methyl- 1,2,3,6,7,8,9,10,11,12,14,15,1 6,17- tetradecahydrocyclopenta[a]ph enanthrene-3,17-diol	[2][6]
Synonyms	19-nor-4-androstenediol, estr- 4-ene-3β,17β-diol, 3β- dihydronandrolone	[1][2]
Melting Point	169-172 °C	[4][7][8]
Boiling Point (Predicted)	431.0 ± 45.0 °C at 760 mmHg	[7][9]
Density (Predicted)	1.14 ± 0.1 g/cm <sup>3</sup>	[7]
Appearance	White solid	[10]

## **Mechanism of Action**

**Bolandiol** exhibits a unique pharmacological profile, acting as an anabolic steroid with androgenic, estrogenic, and progestational activities.[7][11] It demonstrates tissue selectivity, promoting an increase in lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[11][12]

## **Receptor Binding and Functional Activity**

**Bolandiol** interacts with multiple steroid hormone receptors, though with lower affinity than endogenous hormones.[11][12]



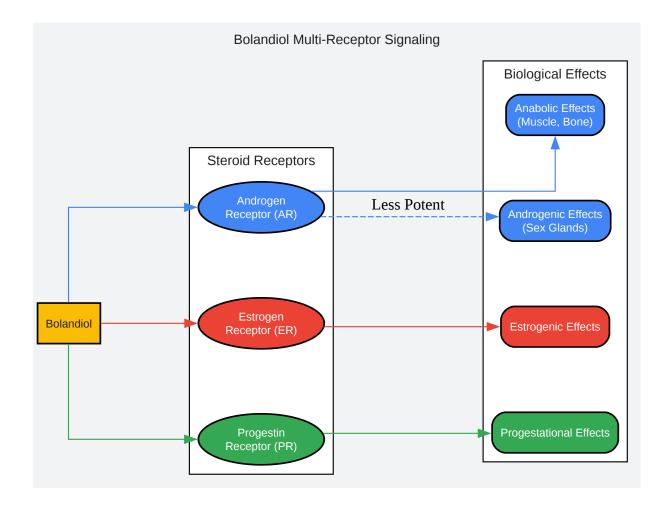
Receptor	Relative Binding Affinity (Compared to Native Ligand)	Functional Potency (Compared to Native Ligand)
Androgen Receptor (AR)	Lower than Testosterone, DHT, and 19-Nortestosterone	4-9% as potent as Testosterone, DHT, and 19- Nortestosterone
Progestin Receptors (PR-A, PR-B)	Low but measurable affinity	1% as potent as Progesterone
Estrogen Receptors (ERα, ERβ)	Low but measurable affinity	3% (ERα) and 1% (ERβ) as potent as Estradiol

Source:[11][12][13]

# **Signaling Pathways**

The anabolic and androgenic effects of **Bolandiol** are mediated through its interaction with the androgen receptor. However, its activity at the estrogen and progestin receptors also contributes to its overall biological profile.





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Caption: **Bolandiol** interaction with steroid hormone receptors.

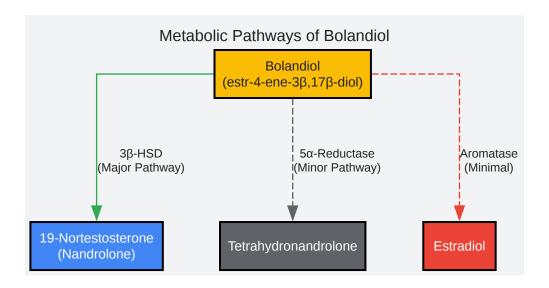
## Metabolism

The metabolic fate of **Bolandiol** is a key determinant of its biological activity. The primary metabolic pathway involves its conversion to a more potent anabolic steroid.

## **Metabolic Pathways**

The main metabolic conversion of **Bolandiol** is to 19-nortestosterone (nandrolone), catalyzed by the enzyme  $3\beta$ -hydroxysteroid dehydrogenase ( $3\beta$ -HSD).[5][11] Metabolism via  $5\alpha$ -reductase to tetrahydronandrolone and aromatization to estradiol are considered minor pathways with minimal in vitro conversion observed.[5][11]





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Caption: Primary and minor metabolic pathways of **Bolandiol**.

# **Experimental Protocols**

The following sections detail the methodologies employed in key in vitro and in vivo studies of **Bolandiol**.

## In Vitro Receptor Binding and Transactivation Assays

Objective: To determine the binding affinity and functional agonist activity of **Bolandiol** at steroid hormone receptors.

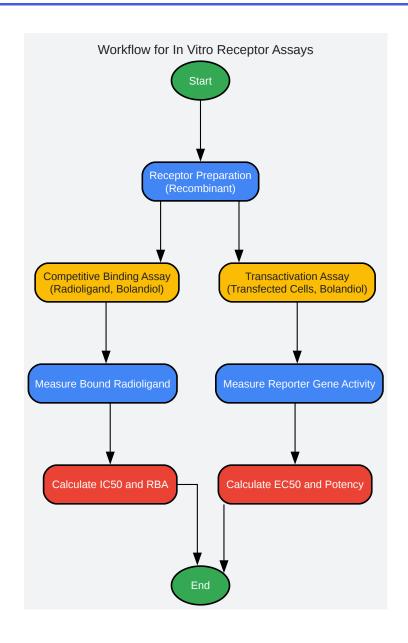
#### Methodology:

- Receptor Preparation: Recombinant rat androgen receptor and human progestin and estrogen receptors are used.
- Competitive Binding Assay:
  - A constant concentration of a radiolabeled ligand (e.g., [³H]R1881 for AR) is incubated with the receptor protein.
  - Increasing concentrations of unlabeled **Bolandiol** or other test compounds are added to compete for binding.



- The amount of bound radioligand is measured after separation of bound from free ligand.
- IC50 values (concentration of competitor that inhibits 50% of radioligand binding) are determined.
- Relative Binding Affinity (RBA) is calculated relative to a standard (e.g., testosterone for AR).
- Transactivation Assay:
  - Cells (e.g., CV-1) are co-transfected with a plasmid expressing the steroid receptor and a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).
  - Cells are treated with varying concentrations of Bolandiol or control steroids.
  - Reporter gene activity is measured to quantify the level of receptor-mediated gene transcription.
  - EC50 values (concentration that produces 50% of the maximal response) are determined to assess potency.





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Caption: Generalized workflow for in vitro receptor studies.

# In Vivo Androgenic and Anabolic Activity in Rats

Objective: To assess the relative anabolic and androgenic potency of **Bolandiol** in a castrated rat model.

#### Methodology:

 Animal Model: Immature male Sprague-Dawley rats are castrated to remove endogenous androgen influence.



- Treatment: Animals are administered daily subcutaneous injections of Bolandiol, testosterone (positive control), or vehicle for a specified period (e.g., 7 days).
- Endpoint Measurement:
  - At the end of the treatment period, animals are euthanized.
  - The levator ani muscle (an indicator of anabolic activity) and sex accessory glands (ventral prostate and seminal vesicles, indicators of androgenic activity) are dissected and weighed.
- Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated control group to determine the anabolic and androgenic effects.

# **Summary of Preclinical Findings**

In vivo studies in castrated rats have demonstrated that **Bolandiol** is equipotent to testosterone in stimulating the growth of the levator ani muscle.[11][12] However, it is significantly less potent than testosterone in stimulating the growth of androgen-dependent sex accessory glands like the ventral prostate and seminal vesicles.[11][12] This dissociation of anabolic and androgenic effects highlights the tissue-selective nature of **Bolandiol**.

Furthermore, studies have shown that the androgenic effects of **Bolandiol** are not significantly inhibited by the  $5\alpha$ -reductase inhibitor dutasteride, unlike testosterone, whose androgenic activity is amplified by conversion to dihydrotestosterone (DHT).[11][12] **Bolandiol** also exhibits estrogenic activity, as evidenced by its ability to stimulate uterine weight increases in immature female rats, an effect partially blocked by the estrogen receptor antagonist ICI 182,780.[11][12]

## Conclusion

**Bolandiol** is a synthetic anabolic steroid with a complex pharmacological profile characterized by its interaction with androgen, estrogen, and progestin receptors. Its primary metabolic conversion to the potent anabolic agent 19-nortestosterone, coupled with its direct receptor interactions, underpins its biological activity. The observed dissociation between its anabolic and androgenic effects in preclinical models suggests a degree of tissue selectivity that warrants further investigation for potential therapeutic applications. This guide provides a foundational technical overview to support ongoing and future research in this area.



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